molecular formula C15H14ClN5O3S B2678188 2(7-(4-CL-BZL)-3-ME-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YLSULFANYL)ACETAMIDE CAS No. 313479-86-6

2(7-(4-CL-BZL)-3-ME-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YLSULFANYL)ACETAMIDE

Cat. No.: B2678188
CAS No.: 313479-86-6
M. Wt: 379.82
InChI Key: XFANYARNVNTMIQ-UHFFFAOYSA-N
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Description

2(7-(4-Chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl)acetamide is a synthetic purine derivative characterized by a xanthine-like core structure. The compound features a 7-(4-chlorobenzyl) substitution, a 3-methyl group, and a sulfanyl-acetamide moiety at position 8 of the purine ring. The 4-chlorobenzyl group may enhance lipophilicity and receptor binding, while the sulfanyl-acetamide substituent could improve solubility compared to non-polar analogs .

Properties

IUPAC Name

2-[7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O3S/c1-20-12-11(13(23)19-14(20)24)21(15(18-12)25-7-10(17)22)6-8-2-4-9(16)5-3-8/h2-5H,6-7H2,1H3,(H2,17,22)(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFANYARNVNTMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)N)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2(7-(4-CL-BZL)-3-ME-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YLSULFANYL)ACETAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of Substituents: The various substituents, such as the 4-chlorobenzyl (4-CL-BZL) and 3-methyl (3-ME) groups, are introduced through selective substitution reactions.

    Formation of the Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction, typically using thiol reagents under controlled conditions.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2(7-(4-CL-BZL)-3-ME-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YLSULFANYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens).

Scientific Research Applications

2(7-(4-CL-BZL)-3-ME-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YLSULFANYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2(7-(4-CL-BZL)-3-ME-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit key enzymes involved in DNA replication or protein synthesis, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized into three groups: (1) purine-based xanthine derivatives, (2) fused-ring heterocycles, and (3) metal-coordinated complexes. Below is a comparative analysis based on structural features, physicochemical properties, and inferred pharmacological activities.

Compound Structural Features Pharmacological Activity (Inferred) Key Differences References
2(7-(4-CL-BZL)-3-ME-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YLSULFANYL)ACETAMIDE Purine core, 4-chlorobenzyl (C7), 3-methyl, sulfanyl-acetamide (C8) PDE inhibition, bronchodilation Acetamide group enhances solubility; 4-Cl-Bz improves membrane permeability
7-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethyl-doxofyllinium [FeCl4] Purine core, dioxolane ring (C7), dimethyl groups (N1, N3), FeCl4 counterion Bronchodilation (via PDE4 inhibition) Ionic FeCl4 complex reduces oral bioavailability; dioxolane increases polarity
N-Acetyl Linagliptin (CAS: 1803079-49-3) Purine-piperidine-quinazoline hybrid, acetylated piperidine, methylquinazoline DPP-4 inhibition (antidiabetic) Quinazoline moiety targets enzymatic activity; higher molecular weight (MW: ~552)
Theophylline Simple xanthine core (1,3-dimethylpurine-2,6-dione) Non-selective PDE inhibition Lacks functional groups for targeted binding; lower solubility in aqueous media N/A

Key Findings:

Solubility and Bioavailability : The acetamide group in the target compound likely improves aqueous solubility compared to theophylline and doxofyllinium, which rely on ionic interactions (e.g., FeCl4 in doxofyllinium) .

Receptor Specificity: The 4-chlorobenzyl group may confer selectivity for adenosine A2A receptors or PDE4 isoforms, similar to 8-sulfanyl substituents in other xanthines .

Thermodynamic Stability : Doxofyllinium’s crystal structure exhibits N–H⋯O hydrogen bonding, which stabilizes the solid state but may limit dissolution rates . In contrast, the target compound’s lack of ionic pairing could enhance pharmacokinetics.

Biological Activity

The compound 2(7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl)acetamide is a complex organic molecule that belongs to the purine family. Its unique structure suggests potential biological activities that merit exploration. This article reviews the biological activity of this compound based on available research data, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound features a purine base with various substituents that may influence its biological activity. The presence of a sulfanyl group , dioxo groups , and a chlorobenzyl moiety suggests interactions with biological macromolecules such as proteins and nucleic acids.

PropertyValue
IUPAC Name2(7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl)acetamide
Molecular FormulaC14H15ClN4O3S
Molecular Weight344.81 g/mol
CAS Number313479-86-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that introduce the necessary functional groups while maintaining the integrity of the purine structure. Initial steps may include the formation of the dioxo and sulfanyl groups through specific reagents and conditions that favor these transformations.

Anticancer Properties

Research has indicated that compounds with similar purine structures exhibit anticancer properties. For instance, studies on related compounds have shown significant activity against various cancer cell lines. The IC50 values for these compounds often fall within a range indicating moderate to high potency against tumor cells.

In vitro studies have demonstrated that derivatives of purine can inhibit cell proliferation in leukemia cell lines. While specific data for the compound is limited, its structural analogs have shown promise in preclinical trials.

Enzyme Inhibition

Compounds with a similar structural framework may also act as enzyme inhibitors. The purine ring can interact with active sites of enzymes involved in nucleotide metabolism or signaling pathways. For example, some purine derivatives are known to inhibit enzymes such as adenosine deaminase , which plays a crucial role in nucleoside metabolism.

Case Studies

  • Antifolate Activity : A study on related purine derivatives showed that modifications at specific positions can lead to enhanced antifolate activity. Although the exact compound was not tested, the findings suggest potential pathways for further exploration.
  • Cell Line Studies : In vitro assays using human cancer cell lines (e.g., CCRF-CEM leukemia cells) have been conducted on structurally similar compounds, revealing varying degrees of cytotoxicity and suggesting that modifications can significantly alter biological activity.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Interference with Nucleotide Synthesis : By mimicking natural substrates or products in nucleotide synthesis pathways.
  • Inhibition of Key Enzymes : Competing with natural substrates for binding sites on enzymes critical for cell proliferation.

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